molecular formula H2NCH2CH2NH2<br>C2H8N2<br>NH2CH2CH2NH2<br>C2H8N2 B042938 Ethylenediamine CAS No. 107-15-3

Ethylenediamine

Cat. No. B042938
CAS RN: 107-15-3
M. Wt: 60.1 g/mol
InChI Key: PIICEJLVQHRZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04259488

Procedure details

3.87 g of 1-amino-3-imino-isoindolenine and 1.95 g of bis-cyanoacetylethylenediamine are heated in 50 ml of water for 2 hours to reflux temperature. Then 2.56 g of barbituric acid and 20 ml of acetic acid are added and the mixture is refluxed for a further 5 hours. The pigment is collected hot with suction and washed with water and dried, affording 5.1 g of a yellow colourant powder. When incorporated in lacquers without further treatment, this pigment produces brilliant, strong colourations of outstanding fastness to overstripe bleeding. For incorporation in printing inks or plastics, the pigment is advantageously brought into the form of a preparation. This is accomplished by known methods by coating the finely dispersed pigment with substrate-compatible resins. When the pigment is used in printing, brilliant yellow colourations of excellent lightfastness are obtained. The bis-cyanoacetylethylenediamine (m.p. 191° C.) is obtained by conventional methods by reaction of ethylenediamine with ethyl cyanoacetate.
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C=C2C(N)=NC(=N)C2=CC=1.[C:12]([CH2:14][C:15]([NH:17][CH2:18][CH2:19][NH:20][C:21](=[O:25])[CH2:22][C:23]#[N:24])=[O:16])#[N:13].[NH:26]1[C:33](=O)[CH2:32][C:30](=[O:31])NC1=O.C1C(=NNC2C=CC(/C=C/C3C=CC(NN=C4C=CC(=O)C=C4)=CC=3S([O-])(=O)=O)=C(S([O-])(=O)=O)C=2)C=C[C:37](=[O:38])[CH:36]=1.[Na+].[Na+]>O.C(O)(=O)C>[C:23]([CH2:22][C:21]([NH:20][CH2:19][CH2:18][NH:17][C:15](=[O:16])[CH2:14][C:12]#[N:13])=[O:25])#[N:24].[CH2:19]([NH2:20])[CH2:18][NH2:17].[C:33]([CH2:32][C:30]([O:38][CH2:37][CH3:36])=[O:31])#[N:26] |f:3.4.5|

Inputs

Step One
Name
Quantity
3.87 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=NC2=N)N
Name
Quantity
1.95 g
Type
reactant
Smiles
C(#N)CC(=O)NCCNC(CC#N)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.56 g
Type
reactant
Smiles
N1C(=O)NC(=O)CC1=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=O)C=CC1=NNC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NN=C4C=CC(=O)C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for a further 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The pigment is collected hot with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
affording 5.1 g of a yellow colourant powder
CUSTOM
Type
CUSTOM
Details
this pigment produces brilliant
CUSTOM
Type
CUSTOM
Details
the pigment is advantageously brought into the form of a preparation
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)NCCNC(CC#N)=O
Name
Type
product
Smiles
C(CN)N
Name
Type
product
Smiles
C(#N)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04259488

Procedure details

3.87 g of 1-amino-3-imino-isoindolenine and 1.95 g of bis-cyanoacetylethylenediamine are heated in 50 ml of water for 2 hours to reflux temperature. Then 2.56 g of barbituric acid and 20 ml of acetic acid are added and the mixture is refluxed for a further 5 hours. The pigment is collected hot with suction and washed with water and dried, affording 5.1 g of a yellow colourant powder. When incorporated in lacquers without further treatment, this pigment produces brilliant, strong colourations of outstanding fastness to overstripe bleeding. For incorporation in printing inks or plastics, the pigment is advantageously brought into the form of a preparation. This is accomplished by known methods by coating the finely dispersed pigment with substrate-compatible resins. When the pigment is used in printing, brilliant yellow colourations of excellent lightfastness are obtained. The bis-cyanoacetylethylenediamine (m.p. 191° C.) is obtained by conventional methods by reaction of ethylenediamine with ethyl cyanoacetate.
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C=C2C(N)=NC(=N)C2=CC=1.[C:12]([CH2:14][C:15]([NH:17][CH2:18][CH2:19][NH:20][C:21](=[O:25])[CH2:22][C:23]#[N:24])=[O:16])#[N:13].[NH:26]1[C:33](=O)[CH2:32][C:30](=[O:31])NC1=O.C1C(=NNC2C=CC(/C=C/C3C=CC(NN=C4C=CC(=O)C=C4)=CC=3S([O-])(=O)=O)=C(S([O-])(=O)=O)C=2)C=C[C:37](=[O:38])[CH:36]=1.[Na+].[Na+]>O.C(O)(=O)C>[C:23]([CH2:22][C:21]([NH:20][CH2:19][CH2:18][NH:17][C:15](=[O:16])[CH2:14][C:12]#[N:13])=[O:25])#[N:24].[CH2:19]([NH2:20])[CH2:18][NH2:17].[C:33]([CH2:32][C:30]([O:38][CH2:37][CH3:36])=[O:31])#[N:26] |f:3.4.5|

Inputs

Step One
Name
Quantity
3.87 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=NC2=N)N
Name
Quantity
1.95 g
Type
reactant
Smiles
C(#N)CC(=O)NCCNC(CC#N)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.56 g
Type
reactant
Smiles
N1C(=O)NC(=O)CC1=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=O)C=CC1=NNC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NN=C4C=CC(=O)C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for a further 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The pigment is collected hot with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
affording 5.1 g of a yellow colourant powder
CUSTOM
Type
CUSTOM
Details
this pigment produces brilliant
CUSTOM
Type
CUSTOM
Details
the pigment is advantageously brought into the form of a preparation
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)NCCNC(CC#N)=O
Name
Type
product
Smiles
C(CN)N
Name
Type
product
Smiles
C(#N)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04259488

Procedure details

3.87 g of 1-amino-3-imino-isoindolenine and 1.95 g of bis-cyanoacetylethylenediamine are heated in 50 ml of water for 2 hours to reflux temperature. Then 2.56 g of barbituric acid and 20 ml of acetic acid are added and the mixture is refluxed for a further 5 hours. The pigment is collected hot with suction and washed with water and dried, affording 5.1 g of a yellow colourant powder. When incorporated in lacquers without further treatment, this pigment produces brilliant, strong colourations of outstanding fastness to overstripe bleeding. For incorporation in printing inks or plastics, the pigment is advantageously brought into the form of a preparation. This is accomplished by known methods by coating the finely dispersed pigment with substrate-compatible resins. When the pigment is used in printing, brilliant yellow colourations of excellent lightfastness are obtained. The bis-cyanoacetylethylenediamine (m.p. 191° C.) is obtained by conventional methods by reaction of ethylenediamine with ethyl cyanoacetate.
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C=C2C(N)=NC(=N)C2=CC=1.[C:12]([CH2:14][C:15]([NH:17][CH2:18][CH2:19][NH:20][C:21](=[O:25])[CH2:22][C:23]#[N:24])=[O:16])#[N:13].[NH:26]1[C:33](=O)[CH2:32][C:30](=[O:31])NC1=O.C1C(=NNC2C=CC(/C=C/C3C=CC(NN=C4C=CC(=O)C=C4)=CC=3S([O-])(=O)=O)=C(S([O-])(=O)=O)C=2)C=C[C:37](=[O:38])[CH:36]=1.[Na+].[Na+]>O.C(O)(=O)C>[C:23]([CH2:22][C:21]([NH:20][CH2:19][CH2:18][NH:17][C:15](=[O:16])[CH2:14][C:12]#[N:13])=[O:25])#[N:24].[CH2:19]([NH2:20])[CH2:18][NH2:17].[C:33]([CH2:32][C:30]([O:38][CH2:37][CH3:36])=[O:31])#[N:26] |f:3.4.5|

Inputs

Step One
Name
Quantity
3.87 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=NC2=N)N
Name
Quantity
1.95 g
Type
reactant
Smiles
C(#N)CC(=O)NCCNC(CC#N)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.56 g
Type
reactant
Smiles
N1C(=O)NC(=O)CC1=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=O)C=CC1=NNC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NN=C4C=CC(=O)C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for a further 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The pigment is collected hot with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
affording 5.1 g of a yellow colourant powder
CUSTOM
Type
CUSTOM
Details
this pigment produces brilliant
CUSTOM
Type
CUSTOM
Details
the pigment is advantageously brought into the form of a preparation
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)NCCNC(CC#N)=O
Name
Type
product
Smiles
C(CN)N
Name
Type
product
Smiles
C(#N)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.